molecular formula C8H7ClO5S B3383859 4-(Chlorosulfonyl)-3-methoxybenzoic acid CAS No. 503446-60-4

4-(Chlorosulfonyl)-3-methoxybenzoic acid

Cat. No.: B3383859
CAS No.: 503446-60-4
M. Wt: 250.66 g/mol
InChI Key: YHHPBNHWAVTPQW-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group and a methoxy group attached to a benzoic acid core. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-3-methoxybenzoic acid typically involves the chlorosulfonation of 3-methoxybenzoic acid. The reaction is carried out by treating 3-methoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 3-methoxybenzoic acid is reacted with chlorosulfonic acid (ClSO₂OH) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

    Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes additional steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂).

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 3-methoxybenzoic acid and sulfur dioxide (SO₂).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂) in methanol or ethanol is used as the reducing agent. The reaction is usually performed at room temperature.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) is used for hydrolysis. The reaction is carried out at room temperature or under reflux conditions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    3-Methoxybenzoic Acid: Formed by hydrolysis.

Scientific Research Applications

4-(Chlorosulfonyl)-3-methoxybenzoic acid has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form bioactive sulfonamide derivatives.

    Material Science: It is employed in the modification of polymers and the preparation of functionalized materials with specific properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-3-methoxybenzoic acid involves the reactivity of the chlorosulfonyl group. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

4-(Chlorosulfonyl)-3-methoxybenzoic acid can be compared with other chlorosulfonyl-substituted benzoic acids, such as:

    4-(Chlorosulfonyl)benzoic Acid: Lacks the methoxy group, making it less versatile in certain reactions.

    3-(Chlorosulfonyl)benzoic Acid: The position of the chlorosulfonyl group affects the reactivity and the types of derivatives formed.

    4-(Chlorosulfonyl)-2-methoxybenzoic Acid: The position of the methoxy group influences the compound’s reactivity and the stability of the derivatives.

The uniqueness of this compound lies in the presence of both the chlorosulfonyl and methoxy groups, which provide a balance of reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

4-chlorosulfonyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHPBNHWAVTPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503446-60-4
Record name 4-(chlorosulfonyl)-3-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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